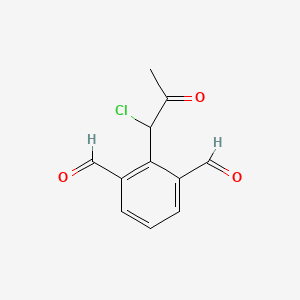

1-Chloro-1-(2,6-diformylphenyl)propan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Chloro-1-(2,6-diformylphenyl)propan-2-one is an organic compound with the molecular formula C11H9ClO3 and a molecular weight of 224.64 g/mol . This compound is characterized by the presence of a chloro group and two formyl groups attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2,6-diformylphenyl)propan-2-one typically involves the chlorination of 1-(2,6-diformylphenyl)propan-2-one. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions

1-Chloro-1-(2,6-diformylphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 1-(2,6-Dicarboxyphenyl)propan-2-one.

Reduction: 1-(2,6-Dihydroxyphenyl)propan-2-one.

Substitution: 1-(2,6-Diformylphenyl)propan-2-one derivatives with various substituents.

Applications De Recherche Scientifique

1-Chloro-1-(2,6-diformylphenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving formyl groups.

Medicine: Investigated for its potential use in the development of pharmaceuticals targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 1-Chloro-1-(2,6-diformylphenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The chloro group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The formyl groups can undergo various transformations, influencing the compound’s reactivity and interactions with biological systems .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Chloro-1-(3,5-diformylphenyl)propan-2-one: Similar structure but with formyl groups at different positions on the phenyl ring.

1-Chloro-1-(2,6-dichlorophenyl)propan-2-one: Contains chloro groups instead of formyl groups.

Activité Biologique

1-Chloro-1-(2,6-diformylphenyl)propan-2-one, with the chemical formula C11H9ClO3 and CAS number 1803859-23-5, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and related case studies.

Synthesis

The compound can be synthesized through various methods, including the Vilsmier-Haack reaction, which involves the chlorination of a phenyl derivative followed by formylation. The synthesis typically yields a product with a melting point around 187-188 °C and exhibits characteristic IR absorption bands corresponding to carbonyl and C-Cl functional groups .

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The disc diffusion method was employed to evaluate its efficacy, comparing it with ciprofloxacin as a control. The results indicated that the compound showed promising antibacterial effects, with zones of inhibition comparable to established antibiotics .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Comparison (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 15 | 16 |

| Escherichia coli | 14 | 15 |

| Pseudomonas aeruginosa | 13 | 14 |

This table summarizes the antibacterial activity observed in laboratory tests, indicating that the compound has potential as an antimicrobial agent.

Anticancer Activity

In addition to its antibacterial properties, preliminary studies suggest that this compound may also possess anticancer activity. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, although further research is necessary to elucidate the mechanisms involved. The compound's structure suggests it may interact with cellular pathways involved in apoptosis and cell cycle regulation .

Case Study: In Vitro Anticancer Activity

In a study involving various cancer cell lines (e.g., HeLa and MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 25 μM for HeLa cells and 30 μM for MCF-7 cells. These findings indicate that the compound may serve as a lead for further development in cancer therapeutics .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of DNA Synthesis : The presence of carbonyl groups may facilitate interactions with nucleophilic sites on DNA.

- Induction of Apoptosis : Evidence suggests that the compound can activate apoptotic pathways in cancer cells.

- Disruption of Membrane Integrity : The chlorinated structure might affect bacterial cell membranes, leading to cell lysis.

Propriétés

Formule moléculaire |

C11H9ClO3 |

|---|---|

Poids moléculaire |

224.64 g/mol |

Nom IUPAC |

2-(1-chloro-2-oxopropyl)benzene-1,3-dicarbaldehyde |

InChI |

InChI=1S/C11H9ClO3/c1-7(15)11(12)10-8(5-13)3-2-4-9(10)6-14/h2-6,11H,1H3 |

Clé InChI |

TYTNUGKNCMMFSM-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C(C1=C(C=CC=C1C=O)C=O)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.